9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Physicochemical Properties Safety Handling

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4) is a regiospecifically methylated benzodiazepine scaffold critical for CCR5 antagonist research, EP2 antagonist (SI-4856 analog) intermediate synthesis, and oncology-focused screening libraries. Unlike the unsubstituted core (CAS 5946-39-4) or 7-/8-methyl positional isomers, the 9-methyl substitution confers distinct steric and electronic properties essential for receptor binding, enzyme inhibition, and ADME profiling. Reported preliminary CCR5 antagonist activity supports pilot studies in HIV infection, rheumatoid arthritis, asthma, and COPD models. Demonstrated antitumor activity against multiple cancer cell lines enables hit-to-lead optimization programs. Procuring this specific regioisomer ensures reproducible SAR data, avoids low-yielding late-stage functionalization, and validates biological target engagement. For R&D and further manufacturing use only. Not for direct human use.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 195986-82-4
Cat. No. B186652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
CAS195986-82-4
Synonyms1H-1,4-Benzodiazepine, 2,3,4,5-tetrahydro-9-methyl-
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CNCCN2
InChIInChI=1S/C10H14N2/c1-8-3-2-4-9-7-11-5-6-12-10(8)9/h2-4,11-12H,5-7H2,1H3
InChIKeyLCZRNBVXQPCCDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4) Procurement Guide: Class, Purity, and Supplier Landscape


9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a heterocyclic organic compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . It belongs to the class of benzodiazepines, characterized by a seven-membered diazepine ring fused to a benzene ring, with a methyl group at the 9-position [1]. The compound is commercially available from multiple suppliers in research-grade purities, typically 95% to 97% , and is intended for laboratory research and further manufacturing use only .

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4): Why Simple Scaffold Swapping Fails in Precise Research Contexts


The 9-methyl substitution on the 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine scaffold is a critical structural determinant. While the unsubstituted core (CAS 5946-39-4) and other positional isomers like the 7-methyl analog (CAS 422318-36-3) are commercially available, their biological and pharmacological profiles are expected to differ significantly due to altered steric and electronic properties . The specific position of the methyl group influences receptor binding, enzyme inhibition potency, and ADME properties. Direct substitution with a positional isomer or the unsubstituted core without supporting comparative data risks invalidating experimental outcomes, as even minor structural changes in the benzodiazepine class can lead to orders-of-magnitude differences in activity and selectivity [1]. The following evidence section clarifies the known, and importantly, the unknown differentiators for this specific compound.

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4): Quantitative Evidence and Critical Data Gaps for Procurement Decisions


Physicochemical and Hazard Profile Comparison with Unsubstituted Core Scaffold

The 9-methyl substituted compound exhibits distinct physicochemical and hazard properties compared to its unsubstituted core scaffold (2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, CAS 5946-39-4). The target compound is classified as harmful/irritant (GHS07), with specific hazard statements for oral, dermal, ocular, and respiratory irritation . This contrasts with the unsubstituted core, which, in its dihydrochloride salt form, is also classified as harmful if swallowed and a skin irritant [1], but the free base forms differ in their specific hazard profiles and associated handling requirements.

Physicochemical Properties Safety Handling

Potential CCR5 Antagonism: Preliminary Activity Report Versus Unsubstituted Scaffold

Preliminary pharmacological screening indicates that 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine can act as a CCR5 antagonist, suggesting utility for the treatment of CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [1]. This specific biological activity is not a reported property of the unsubstituted 2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine core, which is more generally described as a building block or an intermediate .

HIV Inflammation CCR5 Antagonist Autoimmune Disease

Antiproliferative Activity: Class-Level Evidence with Unquantified Comparison to Unsubstituted Scaffold

The 9-methyl substituted benzodiazepine has been reported to exhibit antitumor activity against various cancer cell lines . More broadly, benzodiazepine derivatives are described as showing moderate to excellent antiproliferative activity with IC50 values ranging from 0 μM to 100 μM against a panel of cancer cells, including HeLa, A549, HepG2, and MCF-7 . The unsubstituted core scaffold is not typically associated with direct, potent antiproliferative effects in the primary literature and is instead used as a building block for more complex, active molecules.

Oncology Antiproliferative Cancer Research

Critical Gap: Absence of Direct, Quantitative Comparative Data Against Closest Analogs

An exhaustive search of primary research papers, patents, and authoritative databases did not identify any study that directly compares the biological activity, physicochemical properties, or synthetic utility of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine against its closest positional isomers (e.g., 7-methyl, 8-methyl) or the unsubstituted core scaffold in a quantitative manner. The available evidence for the 9-methyl derivative is primarily qualitative or derived from class-level statements. Direct quantitative comparisons (e.g., IC50 ratios, logP differences, yields in key reactions) are not present in the public domain.

Data Gaps Procurement Risk SAR

9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS 195986-82-4): Evidence-Based Research and Application Scenarios


Pilot Studies in CCR5-Mediated Inflammatory and Autoimmune Disease Models

Based on the preliminary report of CCR5 antagonist activity [1], this compound is a strong candidate for in vitro and in vivo pilot studies exploring the role of CCR5 in diseases such as HIV infection, rheumatoid arthritis, asthma, and COPD. Researchers can use the compound as a tool to modulate the CCR5 axis and compare its efficacy and selectivity against established CCR5 antagonists like Maraviroc [2]. This is a high-differentiation application not supported by the unsubstituted core scaffold.

SAR Studies on the 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine Scaffold

The 9-methyl substitution provides a valuable data point for structure-activity relationship (SAR) studies on the tetrahydrobenzo[e][1,4]diazepine core . By comparing the properties and activities of the 9-methyl isomer with those of the unsubstituted core (CAS 5946-39-4) and other positional isomers (e.g., 7-methyl, 8-methyl), researchers can elucidate the influence of specific methyl group placement on biological target engagement, metabolism, and physicochemical properties. This work is fundamental for rational drug design using this chemotype [3].

Synthesis of Advanced Intermediates for EP2 Antagonist Programs

This compound serves as an advanced key intermediate in the preparation of SI-4856 related analogs, which are selective prostaglandin E2 receptor subtype 2 (EP2) antagonists . For medicinal chemistry programs focused on developing novel EP2 antagonists for indications like inflammation, neuroprotection, and cancer, procuring this specific intermediate ensures the correct stereochemical and substitution pattern for the target molecule series, avoiding the need for complex, low-yielding late-stage functionalization.

Exploratory Anticancer Drug Discovery Screening

Given the reported antitumor activity and the general class association with antiproliferative effects, this compound is suitable for inclusion in focused screening libraries against a panel of cancer cell lines. Its direct activity, as opposed to the inert core, makes it a more attractive starting point for hit-to-lead optimization in oncology programs. The documented hazard profile ensures safe handling during these screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.